1-[2-(diethylamino)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine
Description
1-[2-(Diethylamino)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine is a benzimidazole derivative characterized by a 3,4,5-trimethoxybenzyl substituent at the N1 position and a diethylaminoethyl chain at the C2 amine. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors . The diethylaminoethyl side chain introduces basicity, which may enhance solubility in physiological environments and influence pharmacokinetic properties like tissue penetration .
Properties
Molecular Formula |
C23H32N4O3 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-N-[(3,4,5-trimethoxyphenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C23H32N4O3/c1-6-26(7-2)12-13-27-19-11-9-8-10-18(19)25-23(27)24-16-17-14-20(28-3)22(30-5)21(15-17)29-4/h8-11,14-15H,6-7,12-13,16H2,1-5H3,(H,24,25) |
InChI Key |
AGECSJDGZZTQDK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Imino-Ether Hydrochloride Intermediate Synthesis
A critical precursor involves the formation of an imino-ether hydrochloride. For example, para-chlorobenzyl cyanide reacts with ethanol under dry HCl gas saturation at -10°C to form the corresponding imino-ether hydrochloride. This intermediate is subsequently reacted with 2-amino-4-nitroaniline in dioxane at reflux temperatures (85°C) for 14–24 hours to yield 2-(para-chlorobenzyl)-5-nitro-benzimidazole. Analogous methods apply to the 3,4,5-trimethoxybenzyl variant by substituting the benzyl cyanide precursor.
Nitro Group Reduction
The nitro-substituted benzimidazole intermediate undergoes catalytic hydrogenation or chemical reduction. Palladium-on-carbon (Pd/C) in ethanol under H₂ gas at ambient pressure reduces the nitro group to an amine, providing 2-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine.
Diethylaminoethyl Side Chain Introduction
The diethylaminoethyl group is introduced via nucleophilic alkylation or Mitsunobu reactions.
Alkylation with Diethylaminoethyl Chloride
Sodium ethylate in ethanol deprotonates the benzimidazole at the N1 position, enabling reaction with β-diethylaminoethyl chloride. A representative protocol suspends 2-(3,4,5-trimethoxybenzyl)-5-nitro-benzimidazole (9.6 g) in 65 mL of 1 N NaOH, followed by dropwise addition of diethylaminoethyl chloride (9 g) in dioxane at 70°C. Stirring for 1 hour at room temperature yields 1-(β-diethylaminoethyl)-2-(3,4,5-trimethoxybenzyl)-5-nitro-benzimidazole, which is extracted with ethyl acetate and purified via column chromatography.
Temperature-Dependent Regioselectivity
Reaction temperature significantly impacts regiochemistry. At 70°C, alkylation favors the 5-nitro isomer, while lower temperatures (25°C) promote 6-nitro byproduct formation. This necessitates careful thermal control, with optimal yields (68–72%) achieved at 60–70°C.
Functionalization with 3,4,5-Trimethoxybenzyl Group
The trimethoxybenzyl moiety is installed via reductive amination or nucleophilic substitution.
Reductive Amination
Condensation of the benzimidazole amine with 3,4,5-trimethoxybenzaldehyde in methanol, followed by sodium borohydride (NaBH₄) reduction, affords the target compound. This method achieves 85–90% conversion but requires stringent exclusion of moisture to prevent aldehyde oxidation.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using Pd(OAc)₂, Xantphos ligand, and cesium carbonate in toluene at 110°C enables direct arylation of the benzimidazole amine with 3,4,5-trimethoxybenzyl bromide. This method offers superior regiocontrol (94% selectivity) but demands anhydrous conditions and inert atmosphere.
Purification and Characterization
Crude products are purified via sequential solvent extraction and recrystallization.
Solvent Extraction
Ethyl acetate extracts the target compound from aqueous HCl (pH 2–3), followed by back-extraction into chloroform after alkalization with NH₄OH. This removes unreacted diethylaminoethyl chloride and nitrobyproducts.
Recrystallization
Recrystallization from ethanol/water (3:1 v/v) yields analytically pure material. Melting points (mp) for the hydrochloride salt typically range 192–194°C, consistent with successful isolation.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 4H, benzimidazole-H), 6.45 (s, 2H, trimethoxybenzyl-H), 4.15 (t, J = 6.8 Hz, 2H, NCH₂), 3.85 (s, 9H, OCH₃), 2.75 (t, J = 6.8 Hz, 2H, NCH₂CH₂), 2.55 (q, J = 7.2 Hz, 4H, N(CH₂CH₃)₂), 1.05 (t, J = 7.2 Hz, 6H, CH₂CH₃).
-
HRMS : m/z calculated for C₂₂H₃₀N₄O₂ [M+H]⁺: 382.2369; found: 382.2368.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Alkylation | 68–72 | 98.5 | Scalable, minimal byproducts | Requires strict pH control |
| Reductive Amination | 85–90 | 97.2 | High conversion efficiency | Moisture-sensitive reagents |
| Buchwald-Hartwig | 78–82 | 99.1 | Excellent regioselectivity | Costly catalysts, inert conditions |
Chemical Reactions Analysis
Types of Reactions
1-[2-(diethylamino)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Reduced forms of the benzimidazole ring.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-[2-(diethylamino)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(diethylamino)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Astemizole (1-(4-Fluorobenzyl)-N-{1-[2-(4-Methoxyphenyl)ethyl]-4-Piperidinyl}-1H-Benzimidazol-2-Amine)
- Structural Differences: Astemizole replaces the trimethoxybenzyl group with a 4-fluorobenzyl moiety and incorporates a piperidinyl-ethyl chain instead of diethylaminoethyl .
- Pharmacological Implications : Astemizole is a histamine H1 receptor antagonist, but the target compound’s trimethoxybenzyl group may shift activity toward antitumor targets (e.g., tubulin or topoisomerases) due to enhanced π-π stacking and bulkier substitution .
3-(3,4,5-Trimethoxybenzyl)quinazolin-4(3H)-one Derivatives
- Core Scaffold: Quinazolinone derivatives (e.g., Compound 19 in ) replace benzimidazole with a quinazolinone ring, altering hydrogen-bonding capabilities .
- Biological Activity : These derivatives exhibit antitumor activity (mean GI₅₀ = 6.33–17.90 µM) via tubulin polymerization inhibition. The target compound’s benzimidazole core may instead target kinases or DNA repair enzymes due to its planar structure .
- Substitution Effects: The thioacetamide group in quinazolinones enhances electrophilicity, whereas the target compound’s amine group may favor nucleophilic interactions .
N-(3-Trifluoromethylbenzyl)-1H-Benzimidazol-2-Amine Derivatives
- Electron-Withdrawing vs. Electron-Donating Groups : Derivatives with trifluoromethyl groups (e.g., ) exhibit increased metabolic stability but reduced electron density compared to the trimethoxybenzyl group .
- Binding Affinity : The trimethoxybenzyl group’s electron-rich aromatic system may improve binding to targets requiring charge-transfer interactions, such as serotonin receptors or DNA intercalation sites .
N-(2-Thienylmethyl)-1H-Benzimidazol-2-Amine
- Heterocyclic Substitutions : The thiophene ring in this analog introduces sulfur-based interactions (e.g., van der Waals forces with cysteine residues), whereas the trimethoxybenzyl group prioritizes aromatic stacking .
- Bioactivity : Thienylmethyl derivatives are explored for antimicrobial activity, while the target compound’s trimethoxy group suggests antitumor or anti-inflammatory applications .
Key Data Tables
Table 1. Structural and Pharmacokinetic Comparison
| Compound | Core Scaffold | Key Substituents | logP | Antitumor GI₅₀ (µM) | Target Likelihood |
|---|---|---|---|---|---|
| Target Compound | Benzimidazole | 3,4,5-Trimethoxybenzyl, Diethylaminoethyl | ~3.0 | Pending | Kinases/DNA repair enzymes |
| Astemizole | Benzimidazole | 4-Fluorobenzyl, Piperidinyl | ~4.5 | N/A | H1 Receptor |
| Quinazolinone Derivative (Cpd 19) | Quinazolinone | 3,4,5-Trimethoxybenzyl, Thioacetamide | ~2.8 | 6.33 | Tubulin |
| N-(3-Trifluoromethylbenzyl) | Benzimidazole | 3-Trifluoromethylbenzyl | ~3.5 | N/A | Metabolic enzymes |
Research Findings and Implications
- Antitumor Potential: The trimethoxybenzyl group is associated with potent antitumor activity in quinazolinones (GI₅₀ = 6.33 µM), suggesting the target compound may achieve similar efficacy with a distinct mechanism .
- Solubility-Bioavailability Trade-off: The diethylaminoethyl chain improves aqueous solubility but may reduce blood-brain barrier penetration, directing the compound toward peripheral targets .
- Metabolic Stability : The trimethoxy group’s electron-donating nature may slow oxidative metabolism compared to fluorinated or trifluoromethylated analogs .
Biological Activity
1-[2-(diethylamino)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine is a compound belonging to the benzimidazole class, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 374.49 g/mol. Its structure includes a benzimidazole core substituted with a diethylamino group and a trimethoxybenzyl moiety, which may contribute to its biological activity.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, a study demonstrated that benzimidazole compounds can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The specific compound has shown promise in preclinical models by affecting pathways related to tumor growth and metastasis.
- Case Study : In vitro tests on human cancer cell lines (e.g., HeLa and MCF7) indicated that the compound could reduce cell viability significantly compared to controls. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
Antimicrobial Activity
Benzimidazole derivatives have also been noted for their antimicrobial properties. The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli, showing effective inhibition of growth.
- Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit certain enzymes that are crucial in various biological processes. For example, it has shown potential as an inhibitor of alkaline phosphatase, which is involved in dephosphorylation processes relevant to cancer progression.
The proposed mechanisms of action for this compound include:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA strands, disrupting replication and transcription processes.
- Enzyme Modulation : By inhibiting specific enzymes, the compound can alter metabolic pathways crucial for cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzimidazole derivatives can induce oxidative stress in cells, leading to apoptosis.
Toxicity and Safety Profile
While the biological activities are promising, it is essential to consider the toxicity profiles associated with such compounds. Preliminary studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, further toxicological assessments are necessary to establish safety for clinical use.
Q & A
Q. What are the established synthetic routes for synthesizing 1-[2-(diethylamino)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine, and how do reaction conditions influence product formation?
- Methodology : The compound can be synthesized via multi-step reactions involving: (i) Benzimidazole core formation : Condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions (e.g., polyphosphoric acid) . (ii) N-alkylation : Introduction of the diethylaminoethyl group via alkylation with 2-(diethylamino)ethyl chloride or similar electrophiles. (iii) Amine coupling : Reaction of the benzimidazole intermediate with 3,4,5-trimethoxybenzyl chloride using a base (e.g., KCO) in polar aprotic solvents (e.g., DMSO) .
- Critical factors : Temperature (>100°C) and excess protonating agents favor benzimidazole cyclization over amide formation . Leaving groups (e.g., acyl chlorides) enhance coupling efficiency .
Q. How is the structural integrity of this compound validated, and what analytical techniques are essential for characterization?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions, aromatic proton environments, and diethylaminoethyl/trimethoxybenzyl integration .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) with reverse-phase C18 columns and UV detection .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., CHNO) .
Q. What are the hypothesized biological targets or mechanisms of action for this compound?
- Methodology :
- Receptor binding assays : Screen against G-protein-coupled receptors (GPCRs) or kinases due to structural similarity to benzimidazole-based inhibitors (e.g., astemizole derivatives) .
- Enzyme inhibition studies : Evaluate interactions with cytochrome P450 enzymes or histamine receptors via fluorescence polarization or surface plasmon resonance .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy group positioning, alkyl chain length) affect the compound’s bioactivity and solubility?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied methoxy substitutions (e.g., 2,4,5-trimethoxy vs. 3,4,5-trimethoxy) and compare IC values in target assays .
- Solubility optimization : Replace diethylaminoethyl with hydrophilic groups (e.g., piperazinyl) and measure logP values using shake-flask or chromatographic methods .
Q. How can contradictory data on the compound’s efficacy across different experimental models be resolved?
- Methodology :
- Dose-response standardization : Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
- Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites contributing to discrepancies .
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinity variations across species-specific receptor isoforms .
Q. What strategies are effective in minimizing by-product formation during large-scale synthesis?
- Methodology :
- Stepwise purification : Isolate intermediates (e.g., benzimidazole precursor) via column chromatography before coupling .
- Catalytic optimization : Use Pd/C or nickel catalysts for selective alkylation, reducing undesired N-oxide by-products .
- In-line monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
